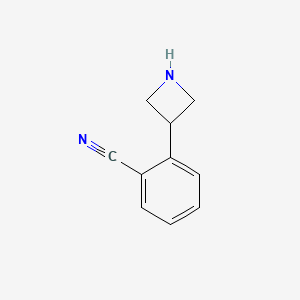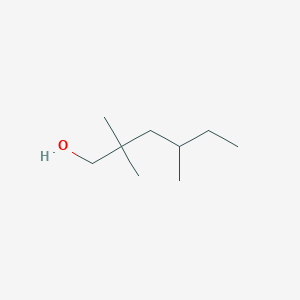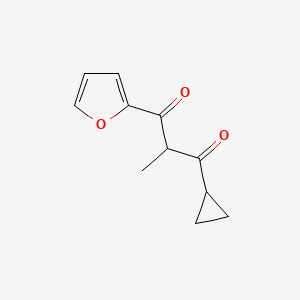
2-(Azetidin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)benzonitrile is an organic compound with the molecular formula C10H10N2 It consists of an azetidine ring attached to a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-azetidinone with benzonitrile under specific conditions. Another method includes the use of catalytic amounts of molecular iodine under microwave irradiation to facilitate the reaction . These methods are designed to optimize yield and purity while minimizing reaction time and by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azetidines and benzonitriles.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-yl)benzonitrile hydrochloride: A similar compound with a hydrochloride group, used in various research applications.
3-Pyrrole-substituted 2-azetidinones: These compounds share the azetidine ring structure and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of the azetidine ring and benzonitrile group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-5-8-3-1-2-4-10(8)9-6-12-7-9/h1-4,9,12H,6-7H2 |
Clave InChI |
HNWHTERVUHMUFA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)

![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)





![ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13628886.png)


